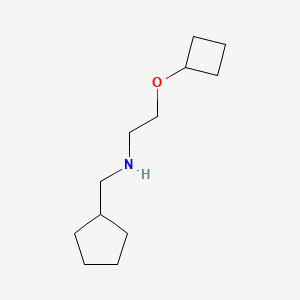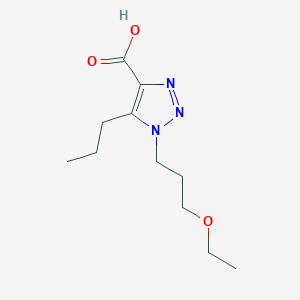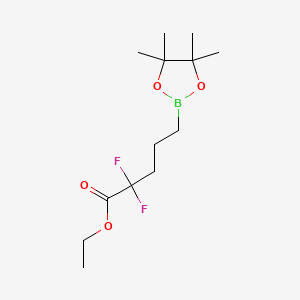
(2-Methylpyridin-4-yl)methyl 4-methylbenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methylpyridin-4-yl)methyl 4-methylbenzene-1-sulfonate is an organic compound that features a pyridine ring substituted with a methyl group at the 2-position and a benzene ring substituted with a methyl group at the 4-position, connected via a sulfonate ester linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylpyridin-4-yl)methyl 4-methylbenzene-1-sulfonate typically involves the reaction of 2-methyl-4-pyridinemethanol with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2-Methylpyridin-4-yl)methyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles, leading to the formation of new compounds.
Oxidation: The methyl groups on the pyridine and benzene rings can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of azides or nitriles.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (2-Methylpyridin-4-yl)methyl 4-methylbenzene-1-sulfonate is used as an intermediate for the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its structural features allow for modifications that can enhance biological activity and selectivity.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the manufacture of dyes, polymers, and other advanced materials.
Mecanismo De Acción
The mechanism by which (2-Methylpyridin-4-yl)methyl 4-methylbenzene-1-sulfonate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The sulfonate ester linkage can be hydrolyzed under physiological conditions, releasing the active components that interact with the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
(2-Methylpyridin-4-yl)methyl 4-methylbenzenesulfonamide: Similar structure but with a sulfonamide group instead of a sulfonate ester.
(2-Methylpyridin-4-yl)methyl 4-methylbenzenesulfonyl chloride: Similar structure but with a sulfonyl chloride group.
Uniqueness
(2-Methylpyridin-4-yl)methyl 4-methylbenzene-1-sulfonate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both pyridine and benzene rings, along with the sulfonate ester linkage, allows for diverse chemical transformations and interactions with biological targets.
Propiedades
Fórmula molecular |
C14H15NO3S |
|---|---|
Peso molecular |
277.34 g/mol |
Nombre IUPAC |
(2-methylpyridin-4-yl)methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H15NO3S/c1-11-3-5-14(6-4-11)19(16,17)18-10-13-7-8-15-12(2)9-13/h3-9H,10H2,1-2H3 |
Clave InChI |
KQPFXHNHCXWRAN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCC2=CC(=NC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Methyl-1-{[(1r,4r)-4-aminocyclohexyl]oxy}propan-2-ol hydrochloride](/img/structure/B13566364.png)
![1-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]piperazinedihydrochloride](/img/structure/B13566368.png)
![Tert-butyl5-amino-6-methyl-1',2',3',6'-tetrahydro-[3,4'-bipyridine]-1'-carboxylate](/img/structure/B13566369.png)



![5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-4-sulfonamido]benzoic acid](/img/structure/B13566397.png)

![5-Oxa-8-azaspiro[3.5]nonane-8-carboxamide](/img/structure/B13566409.png)
![Spiro[2.5]octan-5-yl 4-methylbenzene-1-sulfonate](/img/structure/B13566415.png)

